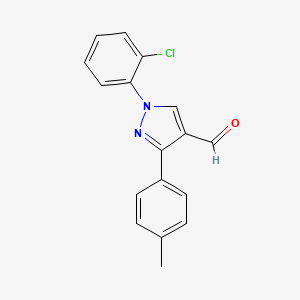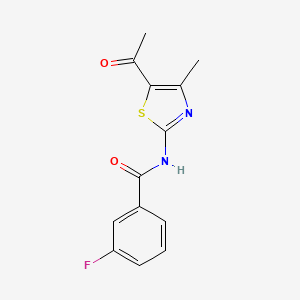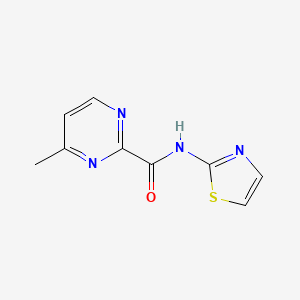
1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CPMPC) is a synthetic compound with a wide range of applications in scientific research. This compound is used in various biological and chemical processes, as well as in the synthesis of other compounds. CPMPC has a unique structure, consisting of two aryl rings, one phenyl ring, and a pyrazole ring, which makes it an attractive target for research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- The compound has been utilized in the synthesis of novel pyrazolines and their crystal structures. These pyrazolines were synthesized by condensing chalcones with hydrazine hydrate in the presence of various acids. The structures of these compounds were characterized using X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and substituted rings, indicating the molecular arrangement and stability of the compounds (Loh et al., 2013).
Catalysis and Intermediate Formation 2. The compound has been used as an intermediate in the synthesis of various chemical structures, including 2-alkyloxypyridine-3-carbonitriles linked pyrenyl-pyrazole functions. This was achieved through a reaction with different methyl aryl ketones, demonstrating the compound's utility in forming complex structures with potential applications in materials science and organic chemistry (Khalifa et al., 2017).
Antimicrobial and Biological Investigations 3. Some derivatives of the compound have been synthesized and investigated for their antimicrobial properties. For instance, pyrazole-appended quinolinyl chalcones containing the compound demonstrated promising antimicrobial properties, highlighting the potential of the compound in developing new antibacterial and antifungal agents. The compounds also showed moderate antioxidant activity, further expanding their potential application in the medical and pharmaceutical fields (Prasath et al., 2015).
Material Synthesis and Modification 4. The compound has been used in the environmentally benign synthesis of 3-methyl-4-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]-1-phenylpyrazolin-5-(4H)-ones in an ionic liquid, showcasing its utility in green chemistry and the synthesis of materials with potential applications in various industries (Hangarge & Shingare, 2003).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROCUPUUSXGKGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)


![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)


![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate](/img/structure/B2360223.png)
![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2360226.png)

